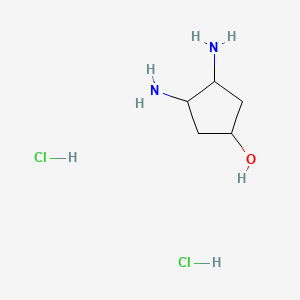![molecular formula C11H16N2O5 B12314105 Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)
Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate is a synthetic compound with the molecular formula C11H16N2O5 and a molecular weight of 256.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitro group, an oxo group, and an ethyl ester functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable amine and a ketone under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted spirocyclic compounds.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate can be compared with other similar compounds, such as:
- tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
These compounds share similar spirocyclic structures but differ in their functional groups and substituents. The presence of the nitro group in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O5 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C11H16N2O5/c1-2-18-10(15)7-5-11(6-7)8(13(16)17)3-4-9(14)12-11/h7-8H,2-6H2,1H3,(H,12,14) |
InChI Key |
FPVFKMALWHOZHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(C1)C(CCC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)
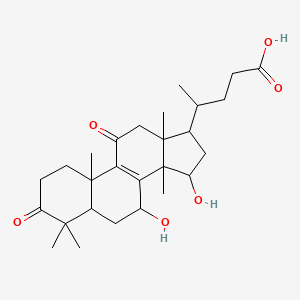
![4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)
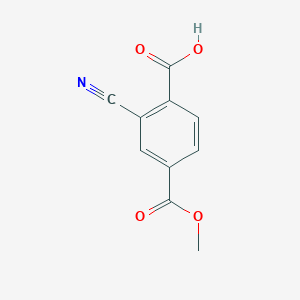
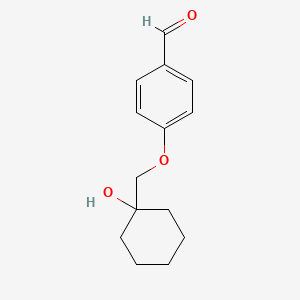
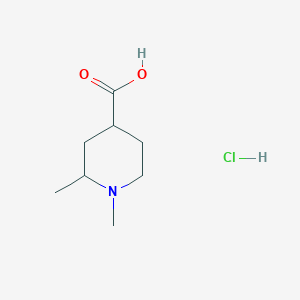
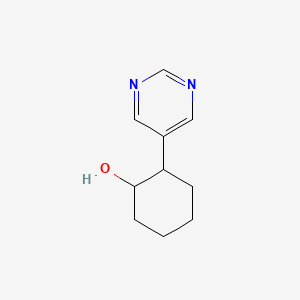
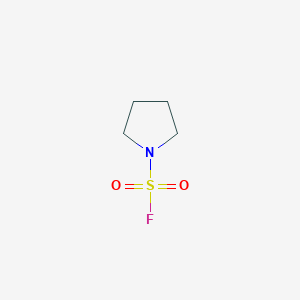
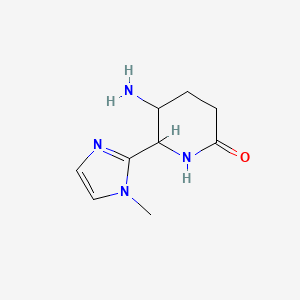
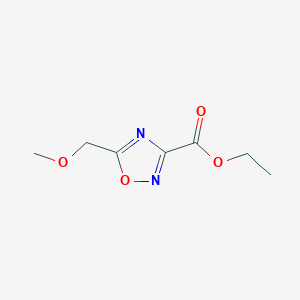
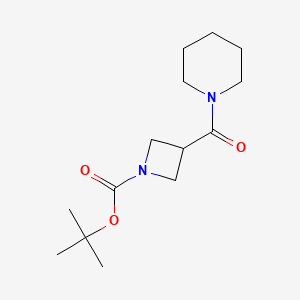
amino}propanoic acid](/img/structure/B12314116.png)
